molecular formula C13H10N4O2 B2877056 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine CAS No. 98157-52-9

3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2877056
CAS No.: 98157-52-9
M. Wt: 254.249
InChI Key: MTQWULBJDCTCHT-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-pyridine core. Its structure features a phenyl group at the 1-position, a methyl substituent at the 3-position, and a nitro group at the 5-position (Figure 1). The 1H-tautomeric form dominates due to its thermodynamic stability, as predicted by computational studies . This compound belongs to the pyrazolo[3,4-b]pyridine family, which is renowned for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

3-methyl-5-nitro-1-phenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-9-12-7-11(17(18)19)8-14-13(12)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQWULBJDCTCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde. This reaction yields 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Chemical Reactions Analysis

3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative .

Scientific Research Applications

While there isn't extensive information available specifically on the applications of "3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine," the search results provide valuable insights into its properties, related compounds, and potential applications.

Core Structure and Properties
this compound features a pyrazolo[3,4-b]pyridine core, which is a heterocyclic compound with two possible tautomeric forms . The most common substituent at the C3 position is a methyl group, followed by a hydrogen atom . When there is a methyl group at R3, the most abundant R1 is a methyl group, an alkyl group, or a phenyl group .

Key properties of this compound :

  • Molecular Formula: C13H10N4O2
  • Molecular Weight: 254.24 g/mol
  • IUPAC Name: 3-methyl-5-nitro-1-phenylpyrazolo[3,4-b]pyridine
  • XLogP3-AA: 2.7
  • Hydrogen Bond Donors: 0
  • Hydrogen Bond Acceptors: 4
  • Topological Polar Surface Area: 76.5 Ų

Related Research and Potential Applications

  • Pyrazolo[3,4-b]pyridine Derivatives: Pyrazolo[3,4-b]pyridines have shown diverse biological activities, making them interesting in medicinal chemistry.
  • Anticancer Properties: Some pyrazolo[3,4-b]pyridine derivatives exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell division, leading to cell cycle arrest. IC50 values have been reported in the low micromolar range (0.08–12.07 μM), showing potent anticancer effects against specific tumor types.
  • TRKA Inhibition: Some pyrazolo[3,4-b]pyridine derivatives have exhibited nanomole inhibitory activities against TRKA .
  • Anti-inflammatory Agents: Certain 1H-pyrazolo(3,4-b)-pyridine-5-methanones are useful as anti-inflammatory agents .
  • Other potential applications: Pyrazolo[3,4-b]quinolines have uses in synthesis, and have photophysical and biological properties .

Synthesis

Mechanism of Action

The mechanism of action of 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways. By inhibiting TRKs, the compound can disrupt these signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with key analogs:

Key Observations :

  • Aromatic Substituents : The 1-phenyl group improves lipophilicity (log P ~3.0 estimated), favoring membrane permeability, akin to 4,6-diphenyl derivatives with MNK inhibitory activity .
  • Hybrid Structures: Fused systems (e.g., chromeno-pyrazolo[3,4-b]pyridinone) demonstrate enhanced bioactivity due to synergistic pharmacophores .
Pharmacological and Physicochemical Properties
  • log P: The target compound’s estimated log P (~3.0) is lower than 4-anilino derivatives (log P ~2.5), suggesting balanced lipophilicity for cellular uptake .
  • Tautomerism : The 1H-tautomer predominates, ensuring stability and consistent binding interactions .

Tables and Figures :

  • Figure 1 : Structure of 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
  • Table 1 : Comparative analysis of substituent effects and biological activities.
  • Table 2 : Synthesis methodologies for pyrazolo[3,4-b]pyridine derivatives.

Biological Activity

3-Methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4O2C_{13}H_{10}N_{4}O_{2}, with a molecular weight of 254.25 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions. The compound has shown promise in several areas:

  • Antiviral Activity : Studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit antiviral properties against various viruses, including the herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). For instance, compounds structurally related to 3-methyl-5-nitro derivatives have demonstrated significant antiviral efficacy in vitro .
  • Antiparasitic Effects : Research has identified that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit cidal effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound displayed sub-micromolar activity in inhibiting parasite growth while showing low toxicity to mammalian cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntiviralHSVSignificant inhibition
AntiviralVSVHigh antiviral activity
AntiparasiticTrypanosoma bruceiSub-micromolar inhibition
Enzyme ModulationVarious enzymesPotential modulation of enzyme activity

Case Study: Antiviral Properties

In a study assessing the antiviral properties of pyrazole derivatives, this compound was tested against HSV and VSV. Results showed that the compound exhibited higher antiviral activity compared to standard treatments, with a protective activity rate exceeding 70% at a concentration of 500 μg/mL .

Case Study: Antiparasitic Activity

Another significant study focused on the antiparasitic effects of pyrazolo[3,4-b]pyridine derivatives against Trypanosoma brucei. The compound demonstrated an effective concentration (EC50) below 1 µM, indicating potent antiparasitic action while maintaining low toxicity towards human cells .

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